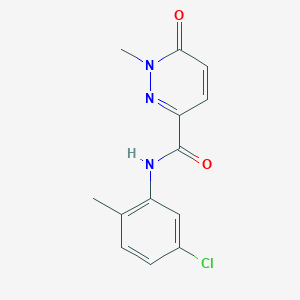

N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H12ClN3O2 and its molecular weight is 277.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis and Prothrombin in humans . These enzymes play crucial roles in bacterial fatty acid synthesis and blood coagulation, respectively .

Mode of Action

Based on the targets of similar compounds, it can be hypothesized that f5319-0078 may inhibit the activity of its target enzyme, leading to a disruption in the normal biochemical processes .

Biochemical Pathways

If the compound acts on the aforementioned enzymes, it could potentially affect the fatty acid synthesis pathway in bacteria and the coagulation cascade in humans .

Pharmacokinetics

Similar compounds have been found to have varying pharmacokinetic properties . The bioavailability of F5319-0078 would depend on these ADME properties.

Result of Action

If the compound acts on the aforementioned enzymes, it could potentially lead to a disruption in bacterial fatty acid synthesis and human blood coagulation .

Actividad Biológica

N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a novel compound with potential therapeutic applications, has garnered attention due to its biological activity. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its potential as a pharmaceutical agent.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C12H11ClN2O

- Molecular Weight : 234.68 g/mol

- CAS Number : [Insert CAS number if available]

The compound features a dihydropyridazine core, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Dihydropyridazine Core : Utilizing appropriate starting materials to construct the dihydropyridazine framework.

- Substitution Reactions : Introducing the chloro and methyl groups onto the aromatic ring.

- Carboxamide Formation : Converting the carboxylic acid derivative into the final amide product.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate potent effects:

| Compound Derivative | MIC (µg/mL) | Pathogen Targeted |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

| 10 | 0.30 | Escherichia coli |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including L1210 mouse leukemia cells. The IC50 values for these compounds are in the nanomolar range, indicating strong antiproliferative activity:

| Cell Line | IC50 (nM) |

|---|---|

| L1210 | 50 |

| HeLa | 30 |

| A375 | 40 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against biofilm-forming bacteria. The results indicated a significant reduction in biofilm formation by Staphylococcus aureus, highlighting its potential in treating biofilm-associated infections .

- Anticancer Research : Another study investigated the compound's effects on human cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. This suggests that it may be a candidate for further development in cancer therapeutics .

Propiedades

IUPAC Name |

N-(5-chloro-2-methylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-8-3-4-9(14)7-11(8)15-13(19)10-5-6-12(18)17(2)16-10/h3-7H,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYMZFCQMCZNOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.